2-Chloro-6-methoxy-4-[1-(pyridin-3-yl)benzo[f]quinolin-3-yl]phenol
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Overview
Description
2-Chloro-6-methoxy-4-[1-(pyridin-3-yl)benzo[f]quinolin-3-yl]phenol is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methoxy-4-[1-(pyridin-3-yl)benzo[f]quinolin-3-yl]phenol typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is advantageous due to its high yield, simplicity, and environmentally benign nature. The reaction conditions often involve the use of polar organic solvents and elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and temperature control, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxy-4-[1-(pyridin-3-yl)benzo[f]quinolin-3-yl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydroquinoline derivatives.
Scientific Research Applications
2-Chloro-6-methoxy-4-[1-(pyridin-3-yl)benzo[f]quinolin-3-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxy-4-[1-(pyridin-3-yl)benzo[f]quinolin-3-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs) or other key regulatory proteins involved in cell cycle control and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their diverse bioactivity, including antiviral, antibacterial, and anticancer properties.
Quinolinyl-pyrazoles: Exhibits pharmacological activities and is used in medicinal chemistry.
4-Hydroxy-2-quinolones: Known for their synthetic versatility and biological activities.
Uniqueness
2-Chloro-6-methoxy-4-[1-(pyridin-3-yl)benzo[f]quinolin-3-yl]phenol stands out due to its unique structure, which combines a quinoline core with a pyridine moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C25H17ClN2O2 |
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Molecular Weight |
412.9 g/mol |
IUPAC Name |
2-chloro-6-methoxy-4-(1-pyridin-3-ylbenzo[f]quinolin-3-yl)phenol |
InChI |
InChI=1S/C25H17ClN2O2/c1-30-23-12-17(11-20(26)25(23)29)22-13-19(16-6-4-10-27-14-16)24-18-7-3-2-5-15(18)8-9-21(24)28-22/h2-14,29H,1H3 |
InChI Key |
YTOFFDOBCYRESD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C5=CN=CC=C5)Cl)O |
Origin of Product |
United States |
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